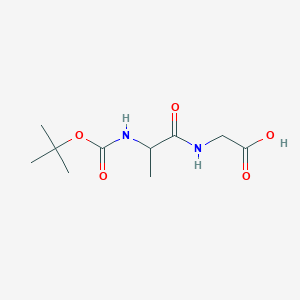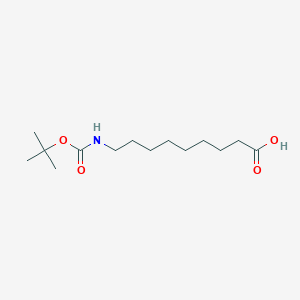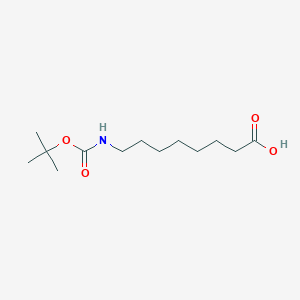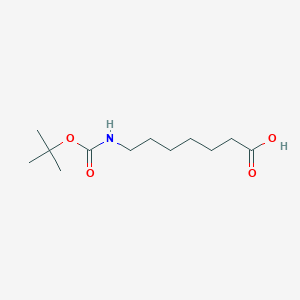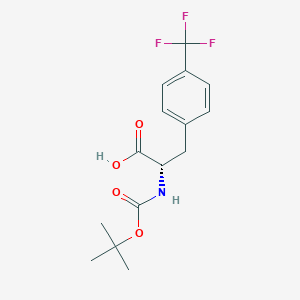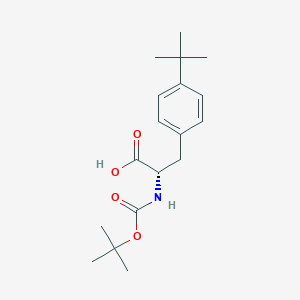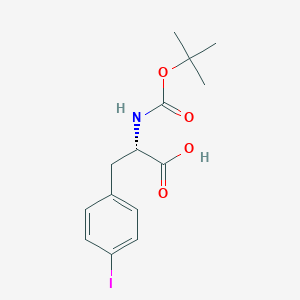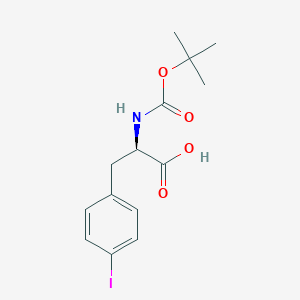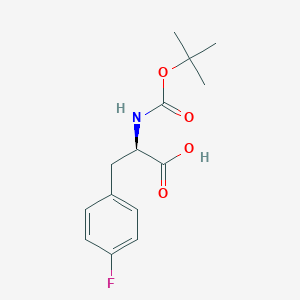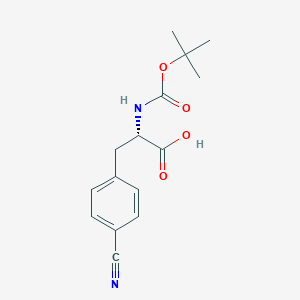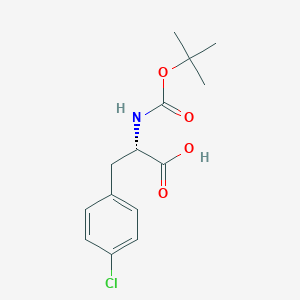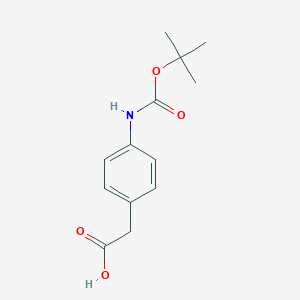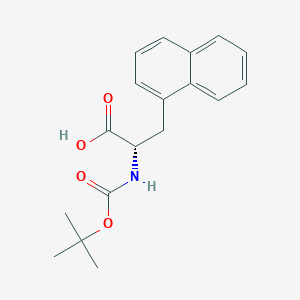
Boc-3-(1-naphthyl)-L-alanine
描述
Boc-3-(1-naphthyl)-L-alanine is an amino acid derivative commonly used in peptide synthesis. It features a naphthyl group attached to the alanine backbone, with a tert-butoxycarbonyl (Boc) group protecting the amino functionality. This compound is primarily utilized as a building block in the synthesis of peptides and peptidomimetics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-(1-naphthyl)-L-alanine typically involves the protection of the amino group of 3-(1-naphthyl)-L-alanine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to enhance yield and efficiency. The use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistent quality and high throughput .
化学反应分析
Types of Reactions: Boc-3-(1-naphthyl)-L-alanine primarily undergoes reactions typical of amino acids and protected amino acids. These include:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Suzuki–Miyaura Coupling: The naphthyl group allows for participation in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds under palladium catalysis.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: DCC or EDC with NHS in an organic solvent like dimethylformamide (DMF).
Suzuki–Miyaura Coupling: Palladium catalyst, boronic acid, and a base like potassium carbonate (K2CO3) in an organic solvent.
Major Products:
Deprotection: 3-(1-naphthyl)-L-alanine.
Coupling: Peptides and peptidomimetics.
Suzuki–Miyaura Coupling: Biaryl compounds.
科学研究应用
Boc-3-(1-naphthyl)-L-alanine has diverse applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides, allowing for the selective protection and deprotection of amino groups during peptide assembly.
Medicinal Chemistry: It serves as a precursor in the development of melanocortin receptor 3 (MC3R) agonists, which have potential therapeutic applications in treating obesity and metabolic syndrome.
Organic Synthesis: The compound is instrumental in creating peptidomimetics, which mimic peptide structures and are used to investigate peptide functions and interactions.
Analytical Chemistry: It can be used as a standard or reference compound in calibrating instruments or developing analytical methods for peptide-related studies.
Chemical Engineering: It plays a role in process development for the synthesis of complex organic molecules, optimizing production processes for efficiency and yield.
Materials Science: Its properties can be harnessed to create novel materials with peptide-like structures, potentially leading to the development of new biomaterials.
作用机制
The mechanism of action of Boc-3-(1-naphthyl)-L-alanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino functionality during peptide coupling reactions, preventing unwanted side reactions. Upon selective deprotection, the free amine can participate in further coupling reactions to form peptide bonds. The naphthyl group can also engage in aromatic interactions, influencing the overall structure and function of the resulting peptides.
相似化合物的比较
Boc-3-(1-naphthyl)-D-alanine: The enantiomer of Boc-3-(1-naphthyl)-L-alanine, used similarly in peptide synthesis.
Boc-D-phenylalanine: Another Boc-protected amino acid with a phenyl group instead of a naphthyl group.
Boc-D-tryptophan: A Boc-protected amino acid with an indole group.
Uniqueness: this compound is unique due to its naphthyl group, which provides distinct aromatic properties and potential for specific interactions in peptide structures. This makes it particularly valuable in the synthesis of peptides and peptidomimetics with unique structural and functional characteristics.
属性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHIGWRTNILXLL-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427407 | |
| Record name | Boc-3-(1-naphthyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55447-00-2 | |
| Record name | Boc-3-(1-naphthyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


